

# An In-depth Technical Guide to 6,9-Dichloro-2-methoxyacridine

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## Compound of Interest

Compound Name: 6,9-Dichloro-2-methoxyacridine

Cat. No.: B108733

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CAS Number: 86-38-4

This technical guide provides a comprehensive overview of **6,9-dichloro-2-methoxyacridine**, a key intermediate in the synthesis of biologically active acridine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Chemical and Physical Properties

**6,9-Dichloro-2-methoxyacridine** is a solid organic compound characterized by a tricyclic acridine core with two chlorine substituents and a methoxy group.<sup>[1]</sup> These features make it a versatile precursor for a range of more complex molecules.<sup>[1]</sup>

Table 1: Physicochemical Properties of **6,9-Dichloro-2-methoxyacridine**

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>9</sub> Cl <sub>2</sub> NO	[2][3]
Molecular Weight	278.13 g/mol	[2][3]
CAS Number	86-38-4	[2][4]
EC Number	201-666-7	[2][4]
Appearance	Needle-shaped crystals; Yellow to yellow-green powder	[2][5]
Melting Point	160-165 °C	[2][4][6]
Solubility	Soluble in alcohol, benzene, and toluene; slightly soluble in ether and ketones; insoluble in water.	[2]
SMILES String	COc1ccc2nc3cc(Cl)ccc3c(Cl)c 2c1	[4]
InChI Key	RYRNQWYNHLLOGX- UHFFFAOYSA-N	[4]

## Synthesis of 6,9-Dichloro-2-methoxyacridine

The synthesis of **6,9-dichloro-2-methoxyacridine** is a critical step in the development of various acridine-based compounds. Several synthetic routes have been reported, with optimizations aimed at improving yield and reducing the number of steps.

### Classical Synthesis Route

A common method for synthesizing **6,9-dichloro-2-methoxyacridine** involves the Ullmann condensation of 2,4-dichlorobenzoic acid and p-anisidine to form 4-chloro-2-(4-methoxyanilino)benzoic acid. This intermediate is then cyclized by refluxing in phosphorus oxychloride (POCl<sub>3</sub>) to yield the final product.[7]

### Optimized Synthesis of a Key Precursor

Recent research has focused on optimizing the synthesis of 6,9-dichloro-2-methoxy-4-nitroacridine, a direct precursor to further functionalized acridines. An improved three-step synthesis has been developed, offering a significant improvement in overall yield compared to previous five-step methods.<sup>[8]</sup>

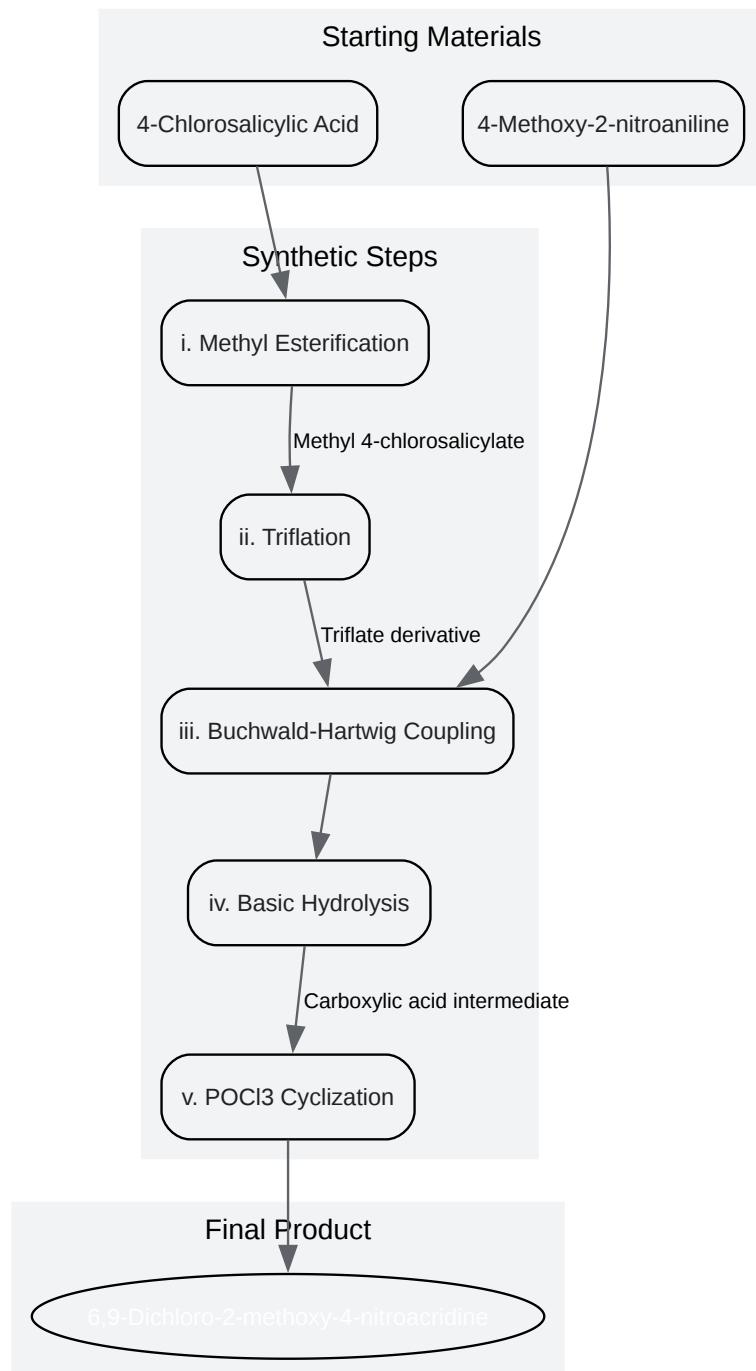
#### Experimental Protocol: Optimized Synthesis of 6,9-dichloro-2-methoxy-4-nitroacridine<sup>[8]</sup>

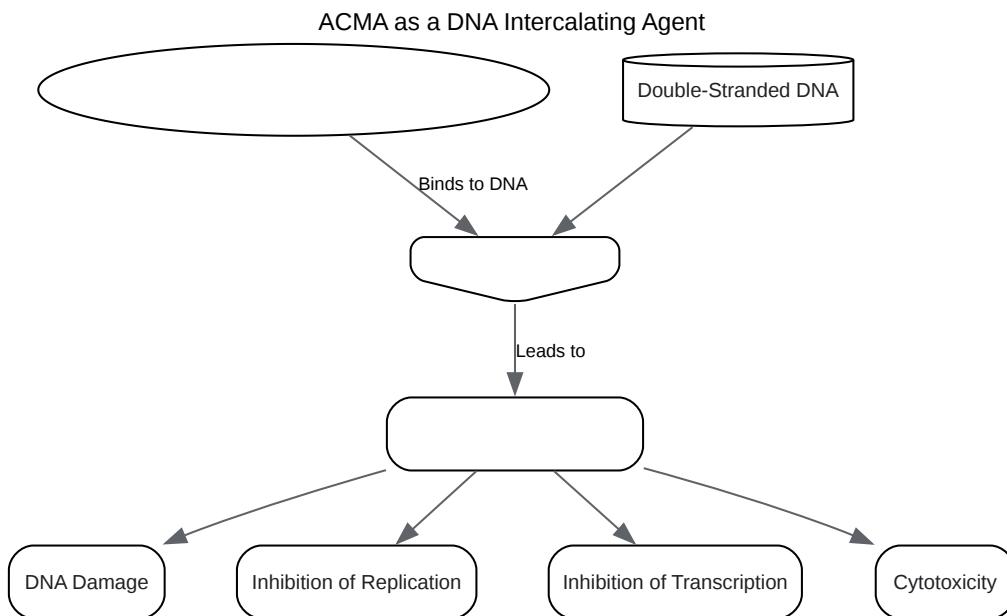
This protocol describes a key step in a synthetic route that can lead to **6,9-dichloro-2-methoxyacridine** derivatives.

- Step 1: Buchwald-Hartwig Coupling: 4-chlorosalicylic acid is first protected as its methyl ester. This is then activated by converting the alcohol to a triflate. The triflate subsequently reacts with 4-methoxy-2-nitroaniline via a Buchwald-Hartwig coupling reaction.
- Step 2: Basic Hydrolysis: The product from the coupling reaction is subjected to basic hydrolysis to yield the corresponding carboxylic acid.
- Step 3: Cyclization: The carboxylic acid is treated with phosphorus oxychloride ( $\text{POCl}_3$ ) to promote cyclization, affording 6,9-dichloro-2-methoxy-4-nitroacridine.

This optimized route achieves an overall yield of 63%, a significant increase from the 21% yield of the previously reported five-step synthesis.<sup>[8]</sup>

## Optimized Synthesis of a 4-Nitroacridine Precursor





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